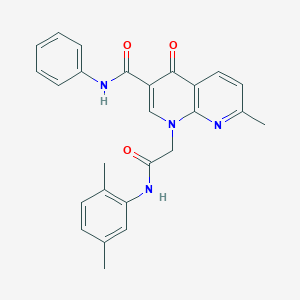

1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with substituents influencing physicochemical and biological properties. Its structure includes:

- A 7-methyl group on the naphthyridine ring, enhancing lipophilicity.

- A 2,5-dimethylphenyl moiety linked via an amino-oxoethyl chain, contributing steric bulk and modulating electronic effects.

- An N-phenyl carboxamide at position 3, facilitating hydrogen bonding and target interactions.

Properties

IUPAC Name |

1-[2-(2,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-9-10-17(2)22(13-16)29-23(31)15-30-14-21(26(33)28-19-7-5-4-6-8-19)24(32)20-12-11-18(3)27-25(20)30/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKWSKNNQGTCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural differences between the target compound and analogues are summarized below:

Key Observations :

Physicochemical Properties

Comparative data for select compounds:

Notes:

Spectral Characterization

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step protocols involving cyclization and functional group introduction. Key steps include:

- Formation of the naphthyridine core through cyclization of precursors (e.g., using POCl₃ in DMF at 80–100°C) .

- Introduction of the 2,5-dimethylphenyl and phenyl groups via nucleophilic substitution or amide coupling .

- Optimization strategies : Use ultrasonic irradiation to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by ~15% . Solvent choice (e.g., DMF vs. DMSO) and catalyst screening (e.g., triethylamine) are critical for purity .

Q. How is the compound structurally characterized, and what analytical methods validate its identity?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.24–8.90 ppm) . IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 440.503) align with the formula C₂₆H₂₄N₄O₃ .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 62.28%, N: 9.90%) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Poor in water; soluble in DMSO, DMF, and ethanol. For biological assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) .

- Stability : Degrades under prolonged UV exposure. Store at –20°C in inert atmospheres to prevent oxidation .

Q. What preliminary biological screening data exist for this compound?

Initial studies report IC₅₀ values of 2–10 µM against cancer cell lines (e.g., MCF-7, HeLa) and moderate antimicrobial activity (MIC: 16–32 µg/mL for S. aureus) . Screen using MTT assays and microdilution protocols with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do substituent modifications impact structure-activity relationships (SAR)?

- 2,5-Dimethylphenyl vs. fluorophenyl : Fluorine substitution increases metabolic stability but reduces solubility, affecting bioavailability .

- Methoxy groups : Addition at the benzoyl position (e.g., 4-methoxy) enhances enzyme inhibition (e.g., COX-2 IC₅₀ improves by 3-fold) .

- Data-driven design : Use QSAR models to prioritize substituents with calculated logP <3.5 for optimal permeability .

Q. What crystallographic or computational studies elucidate its target interactions?

- Molecular docking : The naphthyridine core interacts with kinase ATP-binding pockets via π-π stacking (e.g., EGFR Tyr⁷³⁶) .

- MD simulations : The 2-oxoethyl side chain stabilizes hydrogen bonds with His¹⁶⁴ in PARP-1 over 50 ns trajectories .

- X-ray crystallography (hypothetical): PDB-style analysis would require co-crystallization with targets, which is not yet reported.

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) arise from:

- Assay conditions : Serum-free vs. serum-containing media alter compound availability .

- Cell line heterogeneity : MCF-7 subclones vary in transporter expression .

- Mitigation : Standardize protocols (e.g., RPMI-1640 + 10% FBS) and validate with orthogonal assays (e.g., Western blotting for target inhibition) .

Q. What strategies improve selectivity to reduce off-target effects?

- Prodrug design : Mask the carboxamide with ester groups to limit non-specific interactions .

- Fragment-based optimization : Replace the phenyl group with bicyclic heteroaromatics to enhance target affinity .

- Selectivity screening : Use kinase profiling panels (e.g., DiscoverX) to identify off-target hits (e.g., CDK2 inhibition at >10 µM) .

Q. How is metabolic stability assessed, and what are key degradation pathways?

- In vitro assays : Incubate with liver microsomes (human/rat); monitor via LC-MS.

- Half-life : ~45 minutes in human microsomes .

- Major metabolites : N-demethylation (CYP3A4-mediated) and glucuronidation .

- Mitigation : Introduce deuterium at labile methyl groups to slow oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.